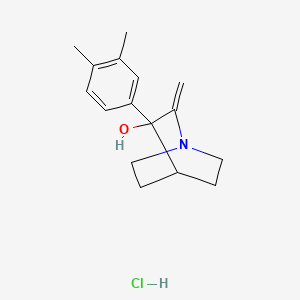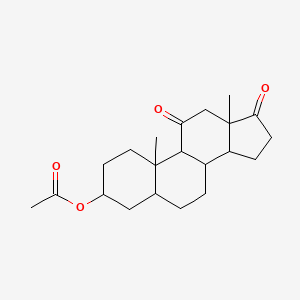
((4-Nitrophenyl)azo)naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-Nitrophenyl)azo)naphthol, also known as 4-(4-Nitrophenylazo)-1-naphthol, is an organic compound with the molecular formula C₁₆H₁₁N₃O₃ and a molecular weight of 293.28 g/mol . This compound is characterized by the presence of an azo group (-N=N-) linking a 4-nitrophenyl group to a naphthol moiety. It is commonly used as a dye and has applications in various fields due to its vibrant color and chemical properties.
Méthodes De Préparation
The synthesis of ((4-Nitrophenyl)azo)naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form a diazonium salt . This diazonium salt is then coupled with 2-naphthol in an alkaline medium (sodium hydroxide solution) to yield this compound . The reaction conditions must be carefully controlled to maintain the temperature and pH for optimal yield and purity.
Analyse Des Réactions Chimiques
((4-Nitrophenyl)azo)naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
((4-Nitrophenyl)azo)naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as an indicator in titrations.
Biology: The compound is used in staining techniques for microscopy to highlight specific structures within biological samples.
Medicine: Research has explored its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: It is used in the production of azo dyes, which are widely employed in textiles, printing, and plastics
Mécanisme D'action
The mechanism of action of ((4-Nitrophenyl)azo)naphthol involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include electron transfer processes and interactions with cellular components, leading to its effects in staining and dyeing applications .
Comparaison Avec Des Composés Similaires
((4-Nitrophenyl)azo)naphthol can be compared with other azo compounds such as:
4-Phenylazo-1-naphthol: Similar in structure but with a phenyl group instead of a nitrophenyl group.
1-(4-Nitrophenylazo)-2-naphthol:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct color properties and reactivity, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
607-27-2 |
|---|---|
Formule moléculaire |
C16H11N3O3 |
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
2-[(4-nitrophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H11N3O3/c20-16-14-4-2-1-3-11(14)5-10-15(16)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H |
Clé InChI |
HPHIPYYTKHFLPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11998396.png)







![2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)
![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)


